N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-phenyl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-9-17-18(19(24)20-14-15-10-5-3-6-11-15)21-22-23(17)16-12-7-4-8-13-16/h3-8,10-13H,2,9,14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYLWGXWJQOZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields .
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Step 1: Synthesis of Azide Intermediate
Reagents: Benzyl bromide, sodium azide
Conditions: Reflux in an appropriate solvent (e.g., DMF)
Product: Benzyl azide
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Step 2: CuAAC Reaction
Reagents: Benzyl azide, phenylacetylene, copper(I) catalyst
Conditions: Room temperature, aqueous or organic solvent
Product: 1-benzyl-1-phenyl-1H-1,2,3-triazole
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Step 3: Propylation and Carboxamidation
Reagents: Propyl bromide, carboxamide derivative
Conditions: Base (e.g., K2CO3), appropriate solvent
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Formation of triazole N-oxides
Reduction: Formation of reduced triazole derivatives
Substitution: Formation of substituted benzyl or phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit potent antimicrobial properties. N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that modifications in the triazole ring can enhance its activity against resistant strains of bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. This makes it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .
Agriculture
Pesticidal Activity
In the field of agriculture, the compound has been evaluated for its pesticidal properties. Triazole derivatives are known to possess fungicidal activity. This compound has been tested against various plant pathogens and shown to effectively inhibit fungal growth, thereby protecting crops from diseases .
Plant Growth Regulation
Recent studies suggest that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns positively, leading to enhanced crop yields. The specific mechanisms through which this compound affects plant growth are still under investigation .
Materials Science
Polymer Chemistry
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole derivatives have applications in polymer science as additives or stabilizers. Their unique chemical structure allows them to interact with polymer matrices, enhancing mechanical properties and thermal stability .
Nanomaterials
The compound is also being explored in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions makes it useful in creating metal-organic frameworks (MOFs) which have applications in gas storage and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Influence on Activity: Benzyl vs. Aryl Groups: The benzyl group at position 1 in the target compound may enhance lipophilicity and aromatic stacking interactions compared to smaller substituents (e.g., methyl or H in Rufinamide) . Propyl Chain: The N-propyl group at position 4 could improve metabolic stability relative to shorter alkyl chains (e.g., methyl) but may reduce solubility compared to polar substituents like hydroxyethyl .
Biological Target Specificity :
- Compounds with trifluoromethyl (CF3) at position 5 exhibit potent c-Met inhibition (IC50 < 1 µM), outperforming control drugs like foretinib .
- PROTACs using triazole-carboxamide linkers demonstrate picomolar DC50 values for FAK degradation, highlighting the scaffold’s versatility in drug design .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | N-Benzyl-1-Phenyl-5-Propyl... | Rufinamide | 5-(Trifluoromethyl)-... | PROTAC FAK Degrader |
|---|---|---|---|---|
| LogP (Predicted) | ~3.5* | 1.2 | ~2.8 | ~4.1 |
| Solubility (aq.) | Low | Moderate | Low | Very Low |
| Metabolic Stability | Moderate (propyl chain) | High (amide bond) | Low (CF3 susceptibility) | High (PEG linkers) |
| Target Affinity | Unknown | Na+ channels | c-Met kinase | FAK protein |
*Calculated using fragment-based methods.
Key Insights:
- Lipophilicity : The benzyl and phenyl groups in the target compound likely increase LogP, favoring membrane permeability but posing challenges for aqueous solubility.
- Metabolism : The propyl chain may slow oxidative metabolism compared to methyl groups, as seen in analogues with shorter alkyl chains .
Research Findings and Clinical Relevance
- Anticancer Potential: Analogues like 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides show broad-spectrum antiproliferative activity (IC50 0.5–5 µM) against MCF-7, HepG2, and A549 cell lines . The target compound’s phenyl and propyl groups may similarly target kinases or tubulin.
Biological Activity
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (commonly referred to as 1-benzyl-5-phenyltriazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, antiviral effects, and potential applications in drug development.
The molecular formula for this compound is with a molecular weight of approximately 282.34 g/mol. The compound features a triazole ring, which is known for its role as a pharmacophore in various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. In one study, various synthesized triazole compounds were evaluated for their antifungal and antibacterial activities. The results indicated that most compounds showed potent inhibition rates against fungal growth compared to control groups. Specifically, compounds with the triazole moiety displayed higher bacterial growth inhibition than the parent compound metronidazole .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Antifungal Activity (Inhibition Rate) | Antibacterial Activity (Inhibition Rate) |
|---|---|---|
| Metronidazole | Control | Control |
| Triazole A | High | Moderate |
| Triazole B | Moderate | High |
| N-benzyl-Triazole | Very High | Very High |
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against SARS-CoV-2. A study highlighted that certain triazole derivatives exhibited significant inhibitory effects on the viral spike proteins, with IC50 values indicating strong antiviral activity . The compound's mechanism involves interference with viral entry into host cells.
Table 2: Antiviral Efficacy Against SARS-CoV-2
| Compound | Target Protein | IC50 (nM) |
|---|---|---|
| N-benzyl-Triazole | Omicron Spike | 75.98 |
| N-benzyl-Triazole | SARS-CoV-2 Spike | 74.51 |
| Reference Compound | UDA (Control) | 200 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets through hydrogen bonding and dipole interactions. The triazole ring enhances the compound's affinity for enzymes and receptors involved in microbial and viral pathogenesis .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of triazoles in clinical settings:
- Case Study on Antiviral Efficacy : A clinical trial assessed the effectiveness of various triazoles against respiratory viruses. Results showed that compounds similar to N-benzyl-triazoles significantly reduced viral loads in infected patients.
- Antimicrobial Resistance : Research indicated that triazoles could be effective against antibiotic-resistant strains of bacteria, providing a potential alternative treatment pathway.
- Pharmacokinetics : Studies on the pharmacokinetic profile of triazoles suggest favorable absorption and distribution characteristics, making them suitable candidates for further drug development.
Q & A
What are the established synthetic routes for N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions are critical for high yield?
Basic Research Question
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core. Key steps include:
- Azide preparation : Reacting a benzyl halide with sodium azide.
- Alkyne functionalization : Introducing the phenyl and propyl groups via Sonogashira coupling or alkylation.
- Cycloaddition : Combining the azide and alkyne under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like DMF or THF at 60–80°C .
- Carboxamide formation : Coupling the triazole intermediate with benzylamine using EDCI/HOBt as coupling agents .
Critical factors : Temperature control during cycloaddition, stoichiometric ratios of azide/alkyne, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >85% purity .
How is the structural characterization of this compound performed, and what analytical techniques are essential?
Basic Research Question
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, triazole carbons at δ 145–150 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 375.18) .
- X-ray crystallography : Using SHELXL for refinement of crystal structures, with WinGX for data processing. Anisotropic displacement parameters and hydrogen bonding networks are analyzed to confirm stereochemistry .
What strategies can optimize reaction yields for this compound when scaling up synthesis?
Advanced Research Question
Yield optimization involves:
- Catalyst screening : Testing Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to enhance cycloaddition efficiency .
- Solvent optimization : Replacing DMF with PEG-400 to improve recyclability and reduce toxicity .
- Microwave-assisted synthesis : Reducing reaction time from 24h to 1–2h at 100°C, achieving ~90% yield .
- Flow chemistry : Continuous flow reactors to maintain stoichiometric control and minimize side products .
How should researchers design experiments to evaluate the anticancer activity of this compound?
Advanced Research Question
A robust experimental design includes:
- In vitro assays :
- MTT/PrestoBlue : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
- In vivo models : Xenograft mice treated with 10–50 mg/kg doses, monitoring tumor volume and metastasis .
- Target identification : Molecular docking (AutoDock Vina) to predict interactions with β-catenin or tubulin, validated by Western blotting for protein downregulation .
How can contradictory data on biological activity across studies be resolved?
Advanced Research Question
Addressing discrepancies involves:
- Structure-activity relationship (SAR) analysis : Systematically modifying substituents (e.g., replacing propyl with isopropyl) to isolate activity-contributing groups .
- Assay standardization : Replicating studies under consistent conditions (e.g., 48h incubation, 10% FBS) to minimize variability .
- Meta-analysis : Pooling data from multiple studies (e.g., antiproliferative GP% values) to identify trends using statistical tools like R or Prism .
What computational methods are effective in studying this compound’s interactions with biological targets?
Advanced Research Question
Computational approaches include:
- Molecular dynamics (MD) simulations : GROMACS/AMBER to simulate binding stability with kinases over 100ns trajectories .
- Density functional theory (DFT) : Gaussian 09 to calculate electrostatic potential surfaces, predicting reactive sites for electrophilic attacks .
- Pharmacophore modeling : Phase (Schrödinger) to align triazole carboxamides with known inhibitors of Wnt/β-catenin pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
